6-Oxo-octanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-7(9)5-3-4-6-8(10)11/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOYTVHCFIDKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195143 | |

| Record name | Octanoic acid, 6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4233-57-2 | |

| Record name | Octanoic acid, 6-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Oxo-octanoic Acid: Properties, Potential Synthesis, and Research Perspectives

Executive Summary: This document provides a comprehensive technical overview of 6-oxo-octanoic acid (CAS 4233-57-2), a bifunctional medium-chain fatty acid. While public-domain research on this specific molecule is limited, this guide consolidates all available physicochemical data. Leveraging established principles in organic chemistry and metabolomics, it further proposes robust, scientifically-grounded hypotheses for its synthesis, analytical characterization, and potential biological significance. By drawing parallels with structurally related and well-characterized molecules, such as octanoic acid and other oxo-fatty acids, this guide aims to equip researchers, chemists, and drug development professionals with a foundational understanding and a framework for future investigation into this promising, yet under-explored, chemical entity.

Core Molecular Profile

This compound is an eight-carbon saturated fatty acid characterized by a carboxylic acid function at one terminus and a ketone group at the C-6 position. This bifunctional nature imparts unique chemical properties that distinguish it from its parent compound, octanoic acid.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: 6-Oxooctanoic acid

-

Common Synonyms: 6-Keto-N-caprylic acid, Octanoic acid, 6-oxo-[1]

-

CAS Number: 4233-57-2[1]

-

Molecular Formula: C₈H₁₄O₃[1]

-

Molecular Weight: 158.197 g/mol [1]

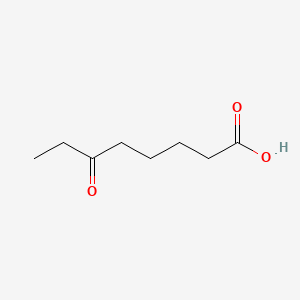

Chemical Structure

The structure consists of a linear eight-carbon chain, making it a derivative of caprylic acid (octanoic acid). The presence of the carbonyl group at the sixth position introduces polarity and a potential site for nucleophilic attack, while the terminal carboxyl group provides acidic properties and a handle for conjugation.

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively documented. The following table summarizes known and estimated values from reputable chemical databases.

| Property | Value | Source |

| Appearance | White crystalline solid (estimated) | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.197 g/mol | [1] |

| CAS Number | 4233-57-2 | [1] |

| Water Solubility | 2.503e+004 mg/L at 25 °C (estimated) | [1] |

| XlogP3-AA (LogP) | 0.60 (estimated) | [1] |

| Natural Occurrence | Found in nature | [1] |

Proposed Synthesis and Purification Workflow

Caption: Proposed workflow for synthesis and validation.

Recommended Synthetic Protocol: Oxidation of 6-Hydroxyoctanoic Acid

This approach is arguably the most direct. The primary challenge is the selective oxidation of the secondary alcohol without affecting the carboxylic acid moiety.

Principle of Causality: Mild, non-acidic oxidizing agents are required to prevent side reactions such as esterification or more aggressive oxidation. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal choices as they operate under neutral or near-neutral conditions, ensuring the integrity of the carboxyl group.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of ethyl 6-hydroxyoctanoate (the ester is used to protect the carboxylic acid) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add 1.5 equivalents of Dess-Martin periodinane to the solution at room temperature with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir until the solution becomes clear.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 6-oxooctanoate.

-

Purification (Ester): Purify the crude ester using silica gel column chromatography with a hexane/ethyl acetate gradient.

-

Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add 2.0 equivalents of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitored by TLC).

-

Acidification and Final Extraction: Acidify the reaction mixture to pH ~2 using 1M HCl. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product, this compound.

Analytical and Spectroscopic Characterization

A self-validating analytical workflow is critical to confirm the identity and purity of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques, each providing orthogonal data.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization is essential. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid and any potential enol form of the ketone into their respective TMS-ethers/esters. This increases thermal stability and produces a sharp, symmetrical peak with a predictable mass spectrum.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for direct analysis. Reversed-phase chromatography (e.g., using a C18 column) with a water/acetonitrile or water/methanol mobile phase containing a small amount of formic acid (0.1%) will provide good peak shape and ionization efficiency for electrospray ionization (ESI) in negative mode, detecting the [M-H]⁻ ion. Deuterium-labeled analogs can be used as internal standards for precise quantification in biological samples.[2]

Predicted Spectroscopic Signatures

-

¹H NMR (in CDCl₃):

-

~11-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~2.5 ppm (triplet, 2H): Methylene protons alpha to the ketone (-CH₂-C=O).

-

~2.4 ppm (triplet, 2H): Methylene protons alpha to the carboxyl group (-CH₂-COOH).

-

~2.1 ppm (singlet, 3H): This would be present for a methyl ketone (e.g., in 5-oxoheptanoic acid), but for this compound, the corresponding signal would be a triplet at ~1.0 ppm (3H) for the terminal methyl group (-CH₂-CH₃) and a quartet at ~2.45 ppm (2H) for the methylene group adjacent to the ketone (-C(=O)-CH₂-CH₃).

-

~1.6-1.8 ppm (multiplets, 4H): Remaining internal methylene protons.

-

-

¹³C NMR (in CDCl₃):

-

~210-212 ppm: Ketone carbonyl carbon (C6).

-

~178-180 ppm: Carboxylic acid carbonyl carbon (C1).

-

~42 ppm: Methylene carbon alpha to the ketone.

-

~35 ppm: Methylene carbon adjacent to the ketone's ethyl side.

-

~33 ppm: Methylene carbon alpha to the carboxyl group.

-

~20-29 ppm: Remaining methylene carbons.

-

~8 ppm: Terminal methyl carbon.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

~2500-3300 cm⁻¹ (very broad): O-H stretch of the carboxylic acid dimer.

-

~1710 cm⁻¹ (strong, sharp): C=O stretch of the ketone.

-

~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid (often overlapping with the ketone).

-

~2850-2960 cm⁻¹: C-H stretches of the aliphatic chain.

-

Biological Significance and Potential Applications

While the direct biological role of this compound is uncharacterized, its structure allows for informed speculation on its potential relevance in metabolism and drug development by comparing it to related, well-studied molecules.

Caption: Potential research areas for this compound.

A Potential Modulator of Fatty Acid Metabolism

Octanoic acid (caprylic acid) is a medium-chain fatty acid (MCFA) that can readily cross the blood-brain barrier.[3][4] It serves as an alternative energy source for the brain and has demonstrated therapeutic potential in conditions like drug-resistant epilepsy and Alzheimer's disease.[4][5] The introduction of a keto group on the carbon chain, as in this compound, would increase its polarity. This structural change could significantly alter its metabolic fate:

-

Altered Beta-Oxidation: The ketone group may hinder or modify the process of mitochondrial beta-oxidation compared to the fully saturated octanoic acid.

-

Metabolic Intermediate: It could be a metabolic product of other lipids or xenobiotics, or it could be further metabolized into different downstream products.

Biomarker of Oxidative Stress

The non-enzymatic peroxidation of polyunsaturated fatty acids is a hallmark of oxidative stress, leading to the formation of various oxidized products, including oxo-fatty acids. For instance, 8-oxo-octanoic acid has been identified as a product of lipid peroxidation and a potential marker for cardiovascular disease risk.[6] It is plausible that this compound could also be formed under conditions of high oxidative stress, making it a candidate biomarker for related pathologies.

A Bifunctional Tool for Drug Development

The dual functionality of this compound makes it an attractive building block for medicinal chemistry and drug delivery.

-

Linker Chemistry: Similar to 6-oxohexanoic acid, which is used as a linker in the synthesis of antibody-drug conjugates (ADCs), this compound offers two distinct chemical handles. The carboxylic acid can be readily coupled to amines to form stable amide bonds, while the ketone can be used for ligation chemistries such as oxime or hydrazone formation, providing a versatile platform for conjugating molecules.

-

Prodrug Design: The carboxylic acid could be esterified to a parent drug, creating a prodrug that may be cleaved by endogenous esterases to release the active compound.

Conclusion and Future Directions

This compound represents a molecule with significant untapped potential. While its fundamental properties can be inferred from its structure and comparison to analogues, its true utility in research and development remains to be explored. This guide consolidates the sparse existing data and provides a robust, scientifically reasoned framework for its future investigation.

Key research priorities should include:

-

Development and validation of a scalable and efficient synthesis protocol.

-

Full spectroscopic characterization using modern analytical techniques to create a reference standard.

-

Investigation into its metabolic fate in relevant in vitro and in vivo models to understand if it is a substrate for, or inhibitor of, fatty acid metabolism.

-

Screening its potential as a biomarker in disease models associated with high oxidative stress.

-

Exploration of its use as a chemical linker in the synthesis of bioconjugates and other complex molecules.

By addressing these fundamental questions, the scientific community can fully elucidate the properties and applications of this compound.

References

-

Chemsrc. (2025). 6-Oxohexanoic acid | CAS#:928-81-4. [Link]

-

ResearchGate. (2025). Caprylic (Octanoic) Acid as a Potential Fatty Acid Chemotherapeutic for Glioblastoma | Request PDF. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Oxohexanoic acid | C6H10O3 | CID 440918. PubChem. [Link]

-

The Good Scents Company. (n.d.). 6-oxooctanoic acid, 4233-57-2. [Link]

-

National Center for Biotechnology Information. (n.d.). Octanoic Acid | C8H16O2 | CID 379. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Methyl-6-oxooctanoic acid | C9H16O3 | CID 5312939. PubChem. [Link]

-

Veeprho. (n.d.). 8-Methoxy-6-oxo-octanoic Acid Methyl Ester-D4 | CAS 1346603-91-5. [Link]

-

National Center for Biotechnology Information. (n.d.). A Neural basis for Octanoic acid regulation of energy balance. PubMed Central. [Link]

-

MDPI. (n.d.). Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice. [Link]

-

National Center for Biotechnology Information. (2021). Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply. PubMed Central. [Link]

-

Frontiers. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. [Link]

Sources

- 1. 6-oxooctanoic acid, 4233-57-2 [thegoodscentscompany.com]

- 2. veeprho.com [veeprho.com]

- 3. A Neural basis for Octanoic acid regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]

- 5. Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

An In-depth Technical Guide to 6-Oxo-octanoic Acid: Structure, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Oxo-octanoic acid (also known as 6-Ketooctanoic acid), a bifunctional molecule featuring both a ketone and a carboxylic acid moiety. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and detailed characterization protocols. We delve into the practical application of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for structural elucidation and purity confirmation. Furthermore, this guide explores the potential applications of this compound, particularly in the context of drug development as a linker molecule and its relevance within the broader class of oxo fatty acids, which are recognized for their diverse biological activities.

Introduction and Scientific Context

This compound belongs to the chemical class of oxo fatty acids, which are fatty acid derivatives containing a ketone functional group.[1][2] These molecules are of significant interest in the scientific community due to their roles as metabolic intermediates and their potential as building blocks in synthetic chemistry. The presence of two distinct functional groups—a terminal carboxylic acid and a ketone at the C-6 position—imparts unique chemical reactivity, making this compound a versatile substrate for further chemical modification.

Oxo fatty acids, as a class, have demonstrated a range of biological effects, including anti-inflammatory and anti-cancer properties, making them intriguing candidates for drug discovery and development.[3] While research on this compound itself is specific, its structural similarity to other well-studied medium-chain fatty acids (MCFAs) and their derivatives suggests potential involvement in cellular metabolism and signaling pathways.[4][5] This guide serves to consolidate the known technical data and provide a framework for its synthesis and characterization, thereby enabling further research into its biological and pharmaceutical potential.

Chemical Structure and Physicochemical Properties

The unambiguous identification of a chemical entity begins with a thorough understanding of its structure and physical properties. This compound is a straight-chain eight-carbon fatty acid with a carboxylic acid group at one end and a ketone group at the sixth carbon atom.

Chemical Structure Diagram

The structural formula illustrates the precise arrangement of the functional groups, which dictates the molecule's chemical behavior and spectroscopic signature.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

A compilation of key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and analytical method development. The data below has been aggregated from authoritative chemical databases.

| Property | Value | Source |

| CAS Number | 4233-57-2 | [6] |

| Molecular Formula | C₈H₁₄O₃ | [6][7] |

| Molecular Weight | 158.197 g/mol | [6] |

| Monoisotopic Mass | 158.0943 Da | [7] |

| IUPAC Name | 6-oxooctanoic acid | [6] |

| Canonical SMILES | CCC(=O)CCCCC(=O)O | [6][7] |

| InChIKey | PUOYTVHCFIDKJM-UHFFFAOYSA-N | [6][7] |

| Predicted pKa | 4.68 ± 0.10 | [6] |

| Predicted XlogP | 0.6 | [7] |

| Topological Polar Surface Area | 54.4 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bond Count | 6 | [6] |

Synthesis of this compound: A Generalized Protocol

While multiple synthetic routes can be envisioned, a common strategy for preparing γ-keto acids and related compounds involves the condensation of aldehydes with molecules containing an activated methylene or methyl group, followed by reduction.[8] The following section outlines a generalized, field-proven workflow adaptable for the synthesis of this compound.

Synthetic Workflow Overview

The causality behind this workflow is to first create the carbon-carbon bond that establishes the keto-acid backbone via a condensation reaction, and then to selectively reduce the resulting alkene without affecting the ketone, followed by purification.

Caption: Generalized workflow for the synthesis of an oxoalkanoic acid.

Experimental Protocol (Generalized)

This protocol is a representative model. Researchers must adapt solvent systems, reaction times, and purification methods based on the specific precursors chosen and reaction scale.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the chosen levulinic acid derivative and an appropriate aldehyde.

-

Dissolve the reactants in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a base (e.g., piperidine) and an acid co-catalyst (e.g., acetic acid) to facilitate the condensation.[8]

-

-

Condensation Reaction:

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC). The objective is the formation of the unsaturated keto acid intermediate.

-

-

Work-up and Isolation of Intermediate:

-

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1M HCl) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude unsaturated intermediate.

-

-

Selective Reduction:

-

Dissolve the crude intermediate in a solvent such as ethanol or ethyl acetate.

-

Add a hydrogenation catalyst (e.g., 10% Palladium on Carbon).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR). This step is critical for reducing the carbon-carbon double bond without affecting the ketone.

-

-

Final Purification:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the crude this compound.

-

Purify the crude product using silica gel column chromatography or recrystallization to achieve high purity.

-

-

Validation:

-

Confirm the identity and purity of the final product using the spectroscopic methods detailed in the next section.

-

Spectroscopic Characterization: A Self-Validating System

The structural confirmation of a synthesized molecule is paramount. A multi-pronged spectroscopic approach provides a self-validating system where data from each technique corroborates the others, ensuring trustworthiness in the final product.

Characterization Workflow

Caption: Integrated workflow for the spectroscopic characterization.

Expected Spectroscopic Data

The following table summarizes the expected spectral features for this compound based on its functional groups and data from analogous compounds.[9][10][11][12][13]

| Technique | Feature | Expected Observation and Rationale |

| ¹H NMR | -COOH Proton | ~10-12 ppm (broad singlet). The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. |

| α-protons to C=O (ketone) | ~2.4-2.7 ppm (triplet). These protons are deshielded by the adjacent electron-withdrawing ketone. | |

| α-protons to COOH | ~2.3-2.5 ppm (triplet). Deshielded by the adjacent carboxylic acid group. | |

| Other CH₂ groups | ~1.3-1.8 ppm (multiplets). Protons on the central alkyl chain reside in the standard aliphatic region. | |

| -CH₃ group | ~1.0-1.1 ppm (triplet). The terminal methyl group is the most shielded. | |

| ¹³C NMR | Carboxylic Carbon (-COOH) | ~175-180 ppm. The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Ketone Carbon (-C=O) | ~208-212 ppm. Ketone carbonyl carbons are typically found at very high chemical shifts. | |

| Alkyl Carbons (-CH₂-, -CH₃) | ~10-45 ppm. The carbons of the alkyl chain appear in the upfield region. | |

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (very broad). This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11][13] |

| C-H stretch (Alkyl) | ~2850-2960 cm⁻¹ (sharp peaks). Characteristic of sp³ C-H bonds.[13] | |

| C=O stretch (Ketone) | ~1710-1725 cm⁻¹. A strong, sharp absorption band characteristic of an aliphatic ketone. | |

| C=O stretch (Carboxylic Acid) | ~1700-1715 cm⁻¹. A strong, sharp band, often overlapping with the ketone stretch. | |

| Mass Spectrometry | Molecular Ion [M]⁺ or [M+H]⁺ | m/z ≈ 158 or 159. The mass-to-charge ratio corresponding to the molecular weight of the compound.[7] |

| Fragmentation | Characteristic losses of H₂O, COOH, and fragments resulting from cleavage alpha to the ketone group (McLafferty rearrangement is possible). |

Applications and Biological Relevance

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis and a molecule of interest for pharmaceutical and biomedical applications.

Linker Technology in Drug Development

One of the most promising applications for molecules like this compound is in the field of bioconjugation, particularly for Antibody-Drug Conjugates (ADCs). Structurally similar molecules, such as 6-oxohexanoic acid, are utilized as non-cleavable linkers to attach potent cytotoxic drugs to monoclonal antibodies.[14] The carboxylic acid end can be activated to form an amide bond with a component of the antibody, while the ketone can be used as a handle for further chemical modification or direct conjugation. This dual reactivity provides a strategic advantage in designing complex therapeutic constructs.

Metabolic Significance

This compound is a derivative of octanoic acid, a medium-chain fatty acid (MCFA). MCFAs are known to cross the blood-brain barrier and are readily metabolized in mitochondria via β-oxidation.[4][5] They have been investigated for their roles in energy balance, ketogenic diets, and their effects on various cell types, including cancer cells.[15][16][17] The introduction of a ketone group may alter its metabolic fate, potentially shunting it into different metabolic pathways or allowing it to act as a signaling molecule. Further research, enabled by the availability of well-characterized synthetic material, is required to elucidate its specific biological functions.

Conclusion

This compound is a versatile oxo fatty acid with significant potential in synthetic chemistry and drug development. This guide has provided a comprehensive technical framework covering its fundamental chemical properties, a generalized yet robust synthetic protocol, and a multi-faceted strategy for its spectroscopic characterization. The detailed protocols and expected analytical signatures serve as a reliable resource for researchers aiming to synthesize, verify, and utilize this compound. The potential application of this compound as a linker in ADCs and its plausible role in cellular metabolism underscore the importance of continued investigation into this and related molecules.

References

- PubChemLite. (n.d.). This compound (C8H14O3).

- Guidechem. (n.d.). This compound 4233-57-2 wiki.

- SpectraBase. (n.d.). 6-oxooctanoic acid - Optional[MS (GC)] - Spectrum.

- ChemicalBook. (2024). This compound | 4233-57-2.

- PubChem. (n.d.). 7-Methyl-6-oxooctanoic acid | C9H16O3 | CID 5312939.

- Benchchem. (n.d.). A Comparative Review of (3R)-3-isopropenyl-6-oxoheptanoic Acid and Related Oxo-Fatty Acids in Drug Discovery.

- SpectraBase. (n.d.). 6-Oxoheptanoic acid - Optional[1H NMR] - Spectrum.

- PubChem. (n.d.). 6-Oxohexanoic acid | C6H10O3 | CID 440918.

- Chemsrc. (2025). 6-Oxohexanoic acid | CAS#:928-81-4.

- PubChem. (n.d.). 6-Oxoheptanoic acid | C7H12O3 | CID 98810.

- Santa Cruz Biotechnology. (n.d.). 6-Oxoheptanoic acid | CAS 3128-07-2.

- SpectraBase. (n.d.). 6-Oxoheptanoic acid - Optional[FTIR] - Spectrum.

- ResearchGate. (n.d.). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases.

- National Institute of Standards and Technology. (n.d.). Heptanoic acid, 6-oxo-. NIST WebBook.

- The Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases.

- Lemarié, B., et al. (2018). A Neural Basis for Octanoic Acid Regulation of Energy Balance. PubMed.

- ResearchGate. (2025). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities.

- Damiano, F., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Frontiers.

- Damiano, F., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. PubMed.

- Schwartz, L., et al. (2020). Caprylic (Octanoic) Acid as a Potential Fatty Acid Chemotherapeutic for Glioblastoma. PubMed.

- De la Maza, M.P., et al. (2018). Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line. PMC - PubMed Central.

Sources

- 1. 7-Methyl-6-oxooctanoic acid | C9H16O3 | CID 5312939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Oxoheptanoic acid | C7H12O3 | CID 98810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]

- 5. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. PubChemLite - this compound (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. Heptanoic acid, 6-oxo- [webbook.nist.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. 6-Oxohexanoic acid | CAS#:928-81-4 | Chemsrc [chemsrc.com]

- 15. A Neural basis for Octanoic acid regulation of energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Caprylic (Octanoic) Acid as a Potential Fatty Acid Chemotherapeutic for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

6-Oxo-octanoic Acid: A Technical Guide to its Natural Occurrence and Biosynthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 6-oxo-octanoic acid, a medium-chain oxo-fatty acid. While direct research on this specific molecule is nascent, this document synthesizes existing knowledge on related compounds and enzymatic pathways to present a robust theoretical framework for its natural occurrence and biosynthesis. We delve into the plausible enzymatic cascade involving cytochrome P450 monooxygenases and alcohol dehydrogenases, responsible for its formation from the precursor, octanoic acid. Furthermore, we explore its potential biological significance as a signaling molecule, particularly in the context of Peroxisome Proliferator-Activated Receptor (PPAR) agonism. This guide is designed to be a foundational resource, offering detailed experimental protocols for the extraction, derivatization, and quantification of this compound in biological matrices using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Emerging Profile of this compound

This compound is an eight-carbon saturated fatty acid characterized by a ketone group at the sixth carbon position. As a member of the oxo-fatty acid family, it holds potential for unique biological activities stemming from its distinct chemical structure, which includes both a carboxylic acid and a ketone functional group. While its well-known precursor, octanoic acid, is recognized for its antimicrobial properties and role in energy metabolism, the biological relevance of its oxidized derivatives, such as this compound, is an area of growing interest. This guide aims to consolidate the current understanding and provide a predictive framework for the natural occurrence and biosynthesis of this intriguing molecule.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| CAS Number | 4233-57-2 |

| IUPAC Name | 6-oxooctanoic acid |

| Canonical SMILES | CCC(=O)CCCCC(=O)O |

Natural Occurrence: Unveiling its Presence in the Biological Realm

While extensive documentation of the natural occurrence of this compound is limited, it is reported to be "found in nature"[1]. The widespread presence of its precursor, octanoic acid, in various natural sources provides a strong basis for its potential formation in a range of organisms.

Precursor Availability:

-

Plant Sources: Octanoic acid is a notable constituent of coconut oil and palm kernel oil[2].

-

Animal Sources: It is found in the milk of various mammals, with goat's milk being a particularly rich source.

-

Microbial Sources: The entomopathogenic fungus Conidiobolus coronatus is known to produce octanoic acid as an insecticidal metabolite, highlighting fungi as a potential source of this precursor and its derivatives[3].

The presence of octanoic acid in these diverse biological systems suggests that the enzymatic machinery capable of its oxidation may also be present, leading to the formation of this compound.

Biosynthesis: A Plausible Two-Step Enzymatic Pathway

The biosynthesis of this compound from octanoic acid is most likely a two-step enzymatic process involving an initial hydroxylation followed by an oxidation reaction. This proposed pathway is supported by extensive research on the metabolism of other fatty acids.

Step 1: In-Chain Hydroxylation of Octanoic Acid by Cytochrome P450 Monooxygenases

The initial and rate-limiting step in the proposed biosynthesis is the regioselective hydroxylation of octanoic acid at the C6 position to form 6-hydroxyoctanoic acid. This reaction is characteristic of the catalytic activity of Cytochrome P450 (CYP) enzymes.

Causality of Experimental Choice: CYP enzymes are a superfamily of heme-containing monooxygenases renowned for their ability to hydroxylate a wide array of substrates, including fatty acids, at various positions[4]. The regiospecificity of these enzymes is dictated by the architecture of their active sites, which can orient the substrate to favor hydroxylation at a particular carbon atom[5]. While ω-hydroxylation (at the terminal methyl group) is a common fate for fatty acids, in-chain hydroxylation is also well-documented[6]. For instance, the myxobacterial CYP267B1 has been shown to perform in-chain hydroxylation of medium-chain fatty acids[7]. Therefore, it is highly probable that a specific CYP isozyme exists in nature that can catalyze the hydroxylation of octanoic acid to 6-hydroxyoctanoic acid.

Caption: Step 1: CYP450-mediated hydroxylation of octanoic acid.

Step 2: Oxidation of 6-Hydroxyoctanoic Acid by Alcohol Dehydrogenase

The second step involves the oxidation of the hydroxyl group of 6-hydroxyoctanoic acid to a ketone, yielding this compound. This reaction is typically catalyzed by NAD⁺- or NADP⁺-dependent alcohol dehydrogenases (ADHs).

Causality of Experimental Choice: ADHs are a broad class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones[8]. The substrate specificity of ADHs can vary, with some exhibiting activity towards a range of alcohols, including hydroxylated fatty acids[9]. A compelling precedent for this proposed step is the well-characterized enzyme 6-hydroxyhexanoate dehydrogenase, which specifically oxidizes 6-hydroxyhexanoic acid to 6-oxohexanoic acid[10][11]. This provides strong evidence for the existence of a similar dehydrogenase capable of acting on 6-hydroxyoctanoic acid.

Caption: Step 2: ADH-mediated oxidation of 6-hydroxyoctanoic acid.

Potential Biological Significance: A Role in Metabolic Signaling?

While the specific biological functions of this compound remain to be elucidated, the activities of its precursor and other related fatty acids provide intriguing possibilities. Medium-chain fatty acids, including octanoic acid, have been identified as partial agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ[6][12].

PPAR Agonism: PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism[13]. Activation of PPARγ, for instance, is a key mechanism of action for the thiazolidinedione class of antidiabetic drugs. The ability of medium-chain fatty acids to bind to and activate PPARs suggests that their oxidized metabolites, such as this compound, may also function as signaling molecules in these pathways. The presence of the ketone group could potentially modulate the binding affinity and activation potential of the molecule for PPARs, leading to distinct downstream physiological effects. Further research is warranted to investigate this compound as a potential PPAR agonist and to explore its role in metabolic regulation.

Experimental Protocols: A Guide to the Analysis of this compound

The accurate quantification of this compound in biological matrices is essential for studying its natural occurrence, biosynthesis, and biological function. Due to its polarity and the complexity of biological samples, its analysis typically requires sophisticated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol for GC-MS Analysis of this compound

This protocol outlines a robust method for the analysis of this compound in biological fluids, such as plasma or microbial culture supernatant, using GC-MS following a two-step derivatization process.

Self-Validating System: The use of a stable isotope-labeled internal standard is critical for a self-validating system, as it corrects for variations in extraction efficiency, derivatization yield, and instrument response.

Step-by-Step Methodology:

-

Sample Preparation and Extraction:

-

To 100 µL of plasma or cell-free culture supernatant, add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound).

-

Acidify the sample to pH ~2 with 1M HCl to protonate the carboxylic acid.

-

Perform a liquid-liquid extraction with 500 µL of ethyl acetate. Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Repeat the extraction process on the aqueous layer and combine the organic extracts.

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Oximation: To the dried extract, add 50 µL of 2% (w/v) methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes to convert the ketone group to a methoxime derivative. This step is crucial for stabilizing the keto acid and preventing decarboxylation[1].

-

Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to convert the carboxylic acid group to a trimethylsilyl (TMS) ester.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantification, SIM mode is preferred for its higher sensitivity and selectivity. Monitor characteristic ions for the derivatized this compound and the internal standard.

-

-

Table 2: Typical GC-MS Performance Characteristics for Keto Acid Analysis

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 - 1 µM |

| Limit of Quantification (LOQ) | 0.5 - 5 µM |

| Linearity (r²) | > 0.99 |

| Recovery | 85 - 115% |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

Protocol for LC-MS/MS Analysis of this compound

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation. This protocol details a method using derivatization to enhance chromatographic retention and ionization efficiency.

Self-Validating System: The use of an internal standard and Multiple Reaction Monitoring (MRM) ensures high specificity and accurate quantification.

Step-by-Step Methodology:

-

Sample Preparation:

-

To 100 µL of plasma or cell-free culture supernatant, add a known amount of a suitable internal standard.

-

Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

-

Derivatization (using O-(Pentafluorobenzyl)hydroxylamine - PFBHA):

-

Reconstitute the dried extract in 50 µL of a 10 mg/mL solution of PFBHA in pyridine.

-

Incubate at 60°C for 60 minutes to form the PFB-oxime derivative of the ketone group.

-

Evaporate the solvent under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for the derivatized this compound and the internal standard by direct infusion of the derivatized standards.

-

-

Caption: General experimental workflow for the analysis of this compound.

Conclusion

While this compound remains a relatively understudied molecule, this technical guide provides a robust, evidence-based framework for its natural occurrence and biosynthesis. The proposed two-step enzymatic pathway, involving cytochrome P450-mediated hydroxylation of octanoic acid followed by alcohol dehydrogenase-catalyzed oxidation, is highly plausible based on established biochemical principles. The potential for this compound to act as a signaling molecule, possibly through PPAR agonism, opens up exciting avenues for future research in metabolic diseases and drug development. The detailed analytical protocols provided herein offer the necessary tools for researchers to begin exploring the presence and function of this intriguing oxo-fatty acid in various biological systems.

References

- Malm, M., & Tolf, B. R. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLoS ONE, 7(5), e36297.

- Urlacher, V. B., & Girhard, M. (2018). Structural insights into oxidation of medium-chain fatty acids and flavanone by myxobacterial cytochrome P450 CYP267B1. Biochemical Journal, 475(17), 2801–2817.

- Donoghue, N. A., & Trudgill, P. W. (1975). The metabolism of cyclohexanol by Acinetobacter NCIB 9871. European Journal of Biochemistry, 60(1), 1–7.

- Guengerich, F. P. (2007). Structural control of cytochrome P450-catalyzed ω-hydroxylation. Journal of Biological Chemistry, 282(47), 34067–34071.

- Roh, C., et al. (2007). Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males. Journal of the International Society of Sports Nutrition, 4, 13.

- Malm, M., & Tolf, B. R. (2012). Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists. PLoS ONE, 7(5), e36297.

- Xu, H. E., et al. (2002). The potential of natural products for targeting PPARα.

- Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 110(2), 932–948.

- Iwahashi, H., et al. (2002). Cytochrome c catalyses the formation of pentyl radical and octanoic acid radical from linoleic acid hydroperoxide. Biochemical Journal, 361(Pt 1), 57–66.

-

The Good Scents Company. (n.d.). 6-oxooctanoic acid. Retrieved from [Link]

-

PDB-101. (n.d.). Alcohol Dehydrogenase. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxyoctanoic acid. Retrieved from [Link]

- Kim, J., et al. (2022). Engineering of CYP153A33 With Enhanced Ratio of Hydroxylation to Overoxidation Activity in Whole-Cell Biotransformation of Medium-Chain 1-Alkanols. Frontiers in Bioengineering and Biotechnology, 9, 789849.

- Lee, J. W., et al. (2024). Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone. Enzyme and Microbial Technology, 181, 110521.

- Drew, P. D., et al. (2005). Agonists for the peroxisome proliferator-activated receptor-alpha and the retinoid X receptor inhibit inflammatory responses of microglia. Journal of Neuroscience Research, 81(3), 393–403.

- Wang, Y., et al. (2023). Effects of Perfluorooctanoic Acid on Gut Microbiota and Microbial Metabolites in C57BL/6J Mice. Metabolites, 13(6), 707.

- Boguś, M. I., et al. (2022). Octanoic Acid-An Insecticidal Metabolite of Conidiobolus coronatus (Entomopthorales) That Affects Two Majors Antifungal Protection Systems in Galleria mellonella (Lepidoptera): Cuticular Lipids and Hemocytes. International Journal of Molecular Sciences, 23(9), 5204.

- Li, Y., et al. (2015). Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors. Journal of Biological Chemistry, 290(31), 19318–19330.

- Roh, C., et al. (2007). Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males. Journal of the International Society of Sports Nutrition, 4, 13.

- Tesi, M., et al. (2024). Structural and biochemical characterization of Arabidopsis alcohol dehydrogenases reveals distinct functional properties but similar redox sensitivity. The Plant Journal, 118(4), 1054-1070.

- Bódai, V., et al. (2020). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Scientific Reports, 10(1), 1546.

-

Human Metabolome Database. (n.d.). Showing metabocard for 7-Hydroxyoctanoic acid (HMDB0000486). Retrieved from [Link]

-

PubChem. (n.d.). Octanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Isooctanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Oxohexanoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 6-hydroxyhexanoate dehydrogenase. Retrieved from [Link]

- Iwahashi, H., et al. (2002). Cytochrome c catalyses the formation of pentyl radical and octanoic acid radical from linoleic acid hydroperoxide. Biochemical Journal, 361(Pt 1), 57–66.

-

Wikipedia. (n.d.). Capric acid. Retrieved from [Link]

-

MDPI. (2024). Octanoic Fatty Acid Significantly Impacts the Growth of Foodborne Pathogens and Quality of Mabroom Date Fruits (Phoenix dactylifera L.). Retrieved from [Link]

Sources

- 1. 6-oxooctanoic acid, 4233-57-2 [thegoodscentscompany.com]

- 2. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males | springermedizin.de [springermedizin.de]

- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome c catalyses the formation of pentyl radical and octanoic acid radical from linoleic acid hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and biochemical characterization of Arabidopsis alcohol dehydrogenases reveals distinct functional properties but similar redox sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-hydroxyhexanoate dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. biosynth.com [biosynth.com]

- 11. Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

6-Oxo-octanoic Acid: A Potential Biomarker in the Crossroads of Metabolism and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling 6-Oxo-octanoic Acid

This compound is a medium-chain keto acid, an organic compound characterized by a ketone group on the sixth carbon of an eight-carbon aliphatic chain.[1] As a primary metabolite, it is intrinsically involved in the body's normal metabolic processes.[1] While not as widely studied as other fatty acid derivatives, its strategic position within key metabolic pathways suggests a significant, yet historically underappreciated, role in cellular energy and homeostasis. This guide provides a deep dive into the metabolic origins of this compound, its profound connection to the inborn error of metabolism known as biotinidase deficiency, and its emerging potential as a diagnostic and monitoring biomarker. For drug development professionals, understanding this molecule opens new avenues for therapeutic strategies aimed at correcting metabolic imbalances at their core.

Metabolic Origins: The Biotin Catabolism Pathway

The primary endogenous source of this compound is the catabolism of biotin (Vitamin B7). Biotin is an essential cofactor for five critical carboxylase enzymes that play pivotal roles in fatty acid synthesis, amino acid breakdown, and gluconeogenesis.[2] The body has a sophisticated recycling system to conserve this vital nutrient. When biotin-dependent enzymes are broken down, they release biocytin (biotin covalently linked to a lysine residue). The enzyme biotinidase is responsible for cleaving this bond, liberating free biotin to be used again.

The biotin molecule itself has a valeric acid side chain, which can be shortened via a mitochondrial process that mirrors the β-oxidation of fatty acids. It is through this pathway that this compound is generated.

The β-Oxidation Cascade of Biotin:

-

Activation: Biotin's valeric acid side chain is activated with Coenzyme A (CoA) to form biotinyl-CoA.

-

Dehydrogenation: An acyl-CoA dehydrogenase creates a double bond.

-

Hydration: An enoyl-CoA hydratase adds a water molecule.

-

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming a β-ketoacyl-CoA intermediate.

-

Thiolytic Cleavage: A thiolase enzyme cleaves off an acetyl-CoA unit, shortening the side chain.

This cycle repeats, and it is within these steps that this compound emerges as an intermediate.

Caption: Metabolic pathway of biotin catabolism via β-oxidation.

Pathophysiological Significance: The Link to Biotinidase Deficiency

Biotinidase deficiency (BTD) is an autosomal recessive inherited metabolic disorder where the biotinidase enzyme is absent or has very low activity.[2] This defect cripples the body's ability to recycle biotin, leading to a functional biotin deficiency and the reduced activity of multiple carboxylase enzymes.

The clinical consequences of untreated profound BTD are severe and can include:

-

Neurological: Seizures, hypotonia (low muscle tone), developmental delay, ataxia, hearing loss, and optic atrophy.[3]

-

Dermatological: Eczematous skin rashes, alopecia (hair loss), and candidiasis.[3]

-

Metabolic: Ketoacidosis, organic aciduria, and mild hyperammonemia.[2][3]

The key diagnostic feature of BTD is the presence of a characteristic profile of organic acids in the urine.[2] Because the biotin-dependent carboxylases are dysfunctional, their substrates accumulate and are shunted into alternative pathways, creating abnormal metabolites. For instance, impaired activity of 3-methylcrotonyl-CoA carboxylase (involved in leucine metabolism) leads to a buildup of 3-hydroxyisovaleric acid, a well-established biomarker for biotin deficiency.

Given that this compound is an intermediate in the breakdown of biotin itself, a block in biotin recycling logically implies that the catabolism of the limited available biotin may be altered, potentially leading to an accumulation and excretion of its intermediates. Therefore, elevated urinary this compound is a strong candidate biomarker for biotinidase deficiency . Its presence would signal a disruption in the biotin metabolic pathway at a fundamental level.

This compound as a Biomarker: A Self-Validating System

The utility of a biomarker rests on its sensitivity and specificity for a particular disease state. In the context of BTD, analyzing for a panel of organic acids provides a self-validating system.

| Biomarker Category | Specific Metabolite Example | Rationale for Elevation in Biotinidase Deficiency |

| Substrate Accumulation | 3-Hydroxyisovaleric Acid | Deficiency of biotin-dependent 3-methylcrotonyl-CoA carboxylase blocks leucine catabolism. |

| Substrate Accumulation | Lactate, Methylcitrate | Deficiency of biotin-dependent pyruvate carboxylase and propionyl-CoA carboxylase disrupts gluconeogenesis and amino acid catabolism.[2] |

| Biotin Catabolism | This compound (Potential) | Disrupted biotin homeostasis and recycling may lead to the excretion of biotin catabolic intermediates. |

| Recycling Defect | Biocytin | The inability of biotinidase to cleave biocytin leads to its accumulation and excretion in urine. |

The concurrent elevation of metabolites from both substrate accumulation and biotin's own catabolic pathway would provide a highly confident diagnosis. While metabolites like 3-hydroxyisovaleric acid confirm the downstream effect of biotin deficiency (i.e., carboxylase dysfunction), the presence of this compound would point more directly to the disruption of biotin's own metabolic flux.

Analytical Methodologies for Quantification

The gold standard for quantifying small organic acids like this compound in biological matrices (primarily urine) is mass spectrometry, coupled with either gas or liquid chromatography.

Caption: Typical workflow for urinary organic acid analysis by GC-MS.

Detailed Protocol: GC-MS Quantification of Urinary this compound

This protocol is a robust methodology for the sensitive and specific quantification of this compound and other organic acids in urine. The derivatization steps are critical because they make the polar, non-volatile organic acids suitable for gas chromatography.

1. Sample Preparation & Extraction

-

Rationale: To isolate organic acids from the complex urine matrix and remove interfering substances.

-

Steps:

- Thaw a 1.0 mL aliquot of frozen urine at room temperature.

- Add an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound not present in urine, like tropic acid) to correct for extraction inefficiency and instrument variability.

- Acidify the urine to a pH < 2 with hydrochloric acid (HCl) to ensure all carboxylic acids are in their protonated, less polar form.

- Perform liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing vigorously for 2 minutes, and centrifuging to separate the layers.

- Carefully transfer the upper organic layer (containing the organic acids) to a clean tube. Repeat the extraction twice more, pooling the organic layers.

- Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

2. Derivatization

-

Rationale: To protect reactive functional groups (ketone and carboxylic acid) and increase the volatility of the analyte for GC analysis.

-

Steps:

- Oximation: Add 50 µL of hydroxylamine hydrochloride in pyridine to the dried extract. This reaction converts the ketone group to an oxime, preventing it from forming multiple isomers in the hot GC inlet. Cap the vial and heat at 60°C for 30 minutes.

- Silylation: After cooling, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reaction converts the acidic proton of the carboxylic acid and the oxime to a trimethylsilyl (TMS) ester and ether, respectively. Cap and heat at 60°C for 45 minutes.

3. GC-MS Analysis

-

Rationale: To separate the derivatized organic acids and then detect and quantify them based on their unique mass-to-charge ratios.

-

Instrument Parameters (Example):

- Gas Chromatograph: Agilent GC coupled to a Mass Selective Detector (MSD).

- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

- Injection: 1 µL, splitless mode.

- Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

- Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions for derivatized this compound and the internal standard.

4. Data Analysis & Validation

-

Rationale: To ensure the accuracy and reliability of the quantitative results.

-

Steps:

- Generate a calibration curve by preparing standards of known this compound concentrations in a surrogate matrix (e.g., synthetic urine) and processing them alongside the unknown samples.

- Calculate the concentration of this compound in the patient samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

- Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

- Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to validate the accuracy and precision of the assay.

Future Perspectives and Drug Development Implications

The identification of this compound as a potential biomarker for biotinidase deficiency has several implications for researchers and drug development professionals:

-

Improved Diagnostic Panels: Incorporating this compound into existing urinary organic acid panels could increase the diagnostic specificity for BTD, helping to differentiate it from other metabolic disorders that also cause general organic aciduria.

-

Monitoring Therapeutic Efficacy: In patients undergoing biotin supplementation therapy, monitoring the levels of this compound could provide a direct measure of how well the therapy is correcting the underlying metabolic disturbance in biotin catabolism. A decrease in its excretion would indicate successful restoration of biotin homeostasis.

-

Exploring Other Disease Connections: While the primary link is to BTD, the pathway of medium-chain fatty acid oxidation is central to energy metabolism. Altered levels of this compound could potentially be relevant in other conditions involving mitochondrial dysfunction or fatty acid oxidation disorders, warranting further investigation.

Conclusion

This compound stands at a critical intersection of vitamin metabolism and inborn errors of metabolism. While established biomarkers have paved the way for diagnosing biotinidase deficiency, the inclusion of direct catabolites of biotin, such as this compound, offers a more nuanced and potentially more direct view of the metabolic lesion. Its validation as a biomarker requires further clinical studies to establish reference ranges in both healthy and BTD populations. However, based on a firm understanding of the biochemical pathways, this compound represents a promising and logically sound candidate for advancing the diagnosis and management of this treatable genetic disease. For scientists in drug development, this molecule serves as a reminder that even minor metabolites can tell a powerful story about disease pathology and therapeutic response.

References

-

Human Metabolome Database. (2022). Showing metabocard for 6-oxooctanoic acid (HMDB0341006). Retrieved from [Link]

-

Desai, S., & Ganesan, K. (2018). Biotinidase deficiency. Indian Journal of Dermatology, Venereology, and Leprology, 84(5), 632. Retrieved from [Link]

-

Mock, D. M. (2017). Biotin Status: Which Are Valid Indicators and How Do We Know? The Journal of Nutrition, 147(11), 2041S–2048S. Retrieved from [Link]

-

Wolf, B. (2023). Biotinidase Deficiency. In GeneReviews®. University of Washington, Seattle. Retrieved from [Link]

-

Coker, M. A., et al. (2021). Multiple Carboxylase Deficiency Organic Acidemia as a Cause of Infantile Seizures. Journal of the College of Physicians and Surgeons Pakistan, 31(1), 95-97. Retrieved from [Link]

Sources

In Silico Prediction of Protein Targets for 6-Oxo-octanoic Acid

A Technical Guide for Drug Discovery Professionals

Abstract

6-Oxo-octanoic acid is a C8 medium-chain oxo-fatty acid. While structurally related compounds like octanoic acid are known for their broad-spectrum antimicrobial properties and effects on metabolism, the specific biological roles and protein targets of this compound are not well-characterized. Identifying the protein targets of such molecules is a critical step in understanding their mechanism of action, potential therapeutic applications, and possible off-target effects. This technical guide provides a comprehensive, in-depth framework for researchers and drug development professionals to predict the protein targets of this compound using a range of in silico methodologies. By integrating ligand-based, structure-based, and systems biology approaches, this guide outlines a logical, field-proven workflow—from initial ligand preparation to the generation of testable biological hypotheses—designed to accelerate target discovery and validation.

Introduction to this compound

Chemical Properties and Significance

This compound (PubChem CID: 77914) is an eight-carbon straight-chain fatty acid with a ketone group at the sixth position and a carboxylic acid at the terminus[1][2]. Its structure is similar to other naturally occurring fatty acids that play significant roles in biology and pharmacology. For instance, octanoic acid (caprylic acid) is a component of natural foods like milk and coconut oil and exhibits antibacterial and antifungal activity by disrupting cellular membranes[3][4]. The presence of an oxo group in this compound introduces a key chemical feature that can significantly alter its interaction with biological macromolecules compared to its saturated counterpart. This functional group can participate in different types of non-covalent interactions, such as hydrogen bonding, making its target profile potentially distinct.

Known Biological Roles and Therapeutic Potential

While direct biological studies on this compound are limited, related compounds provide a rationale for investigation. Medium-chain fatty acids are known to influence metabolism, act as signaling molecules, and possess antimicrobial properties[3][5]. For example, octanoic acid has been shown to be effective against Staphylococcus aureus biofilms and eradicate antibiotic-tolerant cells, suggesting its potential in treating persistent infections[3]. Given these precedents, this compound could plausibly interact with protein targets involved in bacterial metabolism, virulence, or host metabolic pathways.

The Rationale for In Silico Target Identification

Traditional experimental methods for identifying protein targets are often costly and time-consuming[6]. In silico target prediction, also known as "target fishing," offers a rapid and cost-effective strategy to narrow down the vast search space of the human proteome to a manageable number of high-probability candidates[7][8]. These computational approaches leverage the vast amount of public bioactivity data to predict interactions based on the principle of chemical and structural similarity. For a molecule like this compound, where experimental data is scarce, in silico methods are an ideal starting point for generating hypotheses about its mechanism of action.

Foundational Concepts in In Silico Target Prediction

The computational prediction of protein targets primarily falls into two categories: ligand-based and structure-based methods. An integrated approach combining both provides the most robust predictions.

Ligand-Based Approaches

These methods operate on the principle that structurally similar molecules often bind to the same protein targets. They do not require the 3D structure of the target protein, making them widely applicable.

-

Chemical Similarity Searching: This is the most direct method. The chemical structure of this compound is used as a query to search large databases of bioactive molecules, such as ChEMBL, for known ligands with high structural similarity[9][10][11]. The targets of these similar molecules are then proposed as potential targets for the query compound. Web servers like SwissTargetPrediction excel at this by combining 2D and 3D similarity measures to provide a ranked list of probable targets[12][13][14][15].

-

Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity[16][17][18]. If a set of molecules known to be active against a specific target share a common pharmacophore, this model can be used to screen for other molecules, like this compound, that fit the same spatial and electronic requirements[19].

Structure-Based Approaches

When the 3D structure of potential protein targets is known (from crystallography or high-quality homology models), structure-based methods can be employed.

-

Inverse (or Reverse) Docking: In contrast to traditional virtual screening where many compounds are docked to a single target, inverse docking involves "docking" a single ligand against a large library of protein structures[20][21]. The goal is to identify which proteins are most likely to form a stable binding complex with this compound, as predicted by a scoring function that estimates binding affinity[22][23]. This method is powerful for discovering novel, unexpected targets and understanding potential off-target effects[20].

Systems Biology and Data Mining Approaches

These methods integrate chemical information with biological data to infer targets. Platforms like ChEMBL allow for complex data mining, where bioactivity data from millions of assays can be used to train machine learning models that predict targets for new molecules based on their chemical fingerprints[9][24][25].

A Step-by-Step Workflow for Target Prediction of this compound

This section details a practical, multi-pronged workflow designed to maximize the reliability of target prediction.

Phase 1: Ligand Preparation and Database Curation

Expertise & Causality: The quality of the input molecule's structure is paramount. A single, low-energy 3D conformation is insufficient as the molecule is flexible. Generating a set of diverse, low-energy conformers is crucial for both 3D similarity searches and docking, as it accounts for the molecule's ability to adapt its shape to different binding pockets.

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: Source the canonical SMILES string for this compound: CCC(=O)CCCCC(=O)O.

-

Generate 3D Conformations: Use a computational chemistry tool (e.g., RDKit in Python, Open Babel) to generate an initial 3D structure.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy starting conformation.

-

Conformer Ensemble Generation: Generate a diverse ensemble of low-energy conformers (typically 50-100) to represent the conformational space of the molecule. This is critical for flexible molecules.

-

Save Formats: Save the conformer ensemble in SDF or Mol2 format for use in subsequent steps.

Phase 2: Ligand-Based Target Fishing

This phase leverages public web servers that have pre-compiled and indexed vast libraries of known ligand-target interactions.

Protocol 2: Target Prediction with SwissTargetPrediction

-

Navigate to the Server: Access the SwissTargetPrediction web server[12][26].

-

Input Molecule: Paste the SMILES string of this compound into the query box.

-

Select Organism: Choose the relevant organism (e.g., Homo sapiens).

-

Run Prediction: Execute the prediction. The server compares the query to its database of known ligands using a combination of 2D and 3D similarity metrics[13][14].

-

Analyze Results: The output will be a ranked list of protein targets. Pay close attention to the "Probability" score. The results are often grouped by protein class (e.g., enzymes, GPCRs), providing an initial overview of the molecule's potential polypharmacology.

Table 1: Example Output from a Ligand-Based Server

| Target Class | Predicted Target | Probability | Known Ligands with High Similarity |

| Enzyme | Fatty Acid Synthase | High | Other medium-chain fatty acids |

| Enzyme | Histone Deacetylase | Medium | Short-chain fatty acid inhibitors |

| Transporter | Monocarboxylate transporter | Medium | Endogenous keto-acids |

| GPCR | Free fatty acid receptor | Low | Long-chain fatty acids |

Note: This is a hypothetical table for illustrative purposes.

Phase 3: Structure-Based Target Identification (Inverse Docking)

Trustworthiness: This approach provides an orthogonal validation of ligand-based hits. If a target is predicted by both similarity and favorable docking scores, confidence in that prediction increases significantly. The key is to screen against a diverse, high-quality library of protein structures.

Protocol 3: Inverse Docking Workflow

-

Prepare Target Library: Compile a library of potential protein targets. This can be a custom set based on Phase 2 results or a pre-compiled library representing the "druggable proteome." Ensure all structures are properly prepared (e.g., adding hydrogens, removing water molecules, defining the binding site).

-

Prepare Ligand: Use one of the low-energy conformers of this compound prepared in Protocol 1. Docking software will explore its flexibility.

-

Perform Docking: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand against every protein in the library[22]. For each protein, a search space (a "box") must be defined, typically encompassing the known active site or the entire protein surface ("blind docking")[23][27].

-

Score and Rank: Rank the protein targets based on the predicted binding affinity (e.g., kcal/mol) from the docking score. Lower energy scores indicate more favorable predicted binding.

-

Post-Docking Analysis: Manually inspect the top-scoring poses. A credible prediction should show the ligand making chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket.

Phase 4: Integrating Data and Hypothesis Generation

The final and most critical step is to synthesize the results from all methods.

-

Cross-Validation: Create a final list of targets that are predicted by at least two different methods (e.g., a hit from SwissTargetPrediction that also scores highly in the inverse docking screen).

-

Pathway Analysis: Use tools like KEGG or Reactome to analyze the list of high-confidence targets. Are the predicted targets part of a specific biological pathway? This can provide clues to the molecule's overall biological effect. For example, if multiple predicted targets are enzymes in the fatty acid metabolism pathway, it strengthens the hypothesis that this compound modulates this process.

-

Hypothesis Formulation: Based on the integrated data, formulate a clear, testable hypothesis. For example: "this compound is predicted to inhibit Fatty Acid Synthase by binding to its ketoacyl-synthase domain, thereby disrupting lipid synthesis and exhibiting antimicrobial activity."

Experimental Validation of In Silico Predictions

-

Biochemical Assays: The most direct validation is to test the molecule's effect on the purified target protein. This could involve enzyme inhibition assays, radioligand binding assays, or other functional tests.

-

Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a direct physical interaction between this compound and the predicted target protein and determine the binding affinity (KD).

-

Cell-Based Assays: If a target is confirmed in biochemical assays, the next step is to assess the molecule's effect in a relevant cellular context. For example, if the predicted target is a bacterial enzyme, test the compound's ability to inhibit bacterial growth.

Conclusion and Future Directions

This guide provides a comprehensive, technically grounded workflow for predicting the protein targets of this compound. By systematically applying and integrating ligand-based and structure-based computational methods, researchers can efficiently generate high-quality, testable hypotheses about a molecule's mechanism of action[6][8][30]. This in silico front-loading approach significantly de-risks and accelerates the early stages of drug discovery and chemical biology research, paving the way for targeted experimental validation and the potential discovery of new therapeutic agents.

References

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

-

Shi, Q., et al. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 22(19), 10738. [Link]

-

Daina, A., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

-

Gfeller, D. (2014). SwissTargetPrediction: A web server for target prediction of bioactive small molecules. SciSpace. [Link]

-

bio.tools. SwissTargetPrediction. [Link]

-

MDPI. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]

-

Creative Biolabs. In Silico Target Prediction. [Link]

-

Al-Jedani, S., et al. (2025). Pharmacophore modeling in drug design. Journal of Molecular Structure, 1311, 138379. [Link]

-

Wang, Y., et al. (2023). In silico protein function prediction: the rise of machine learning-based approaches. Journal of Translational Medicine, 21(1), 743. [Link]

-

Patsnap Synapse. (2025). What is pharmacophore modeling and its applications? [Link]

-

Papadatos, G. (2014). Ligand-based target predictions in ChEMBL. ChEMBL blog. [Link]

-

Moro, S., et al. (2020). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 25(3), 653. [Link]

-

Slideshare. (2017). Pharmacophore modeling. [Link]

-

A. A. A. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. A-A-A. [Link]

-

Gfeller, D. (2014). SwissTargetPrediction: A web server for target prediction of bioactive small molecules. PDF. [Link]

-